4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde
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Overview
Description
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound with the molecular formula C16H14O6. It is known for its unique structure, which includes two hydroxyl groups and two methoxy groups attached to a biphenyl core, along with two aldehyde groups. This compound is also referred to as divanillin due to its structural similarity to vanillin, a well-known flavoring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the oxidative coupling of vanillin derivatives. One common method is the oxidative dimerization of vanillin using oxidizing agents such as potassium ferricyanide or copper(II) acetate in an alkaline medium. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar oxidative coupling processes, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide for methylation, acetic anhydride for acetylation.
Major Products Formed
Oxidation: 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diol.
Substitution: Methylated or acetylated derivatives of the original compound.
Scientific Research Applications
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized as a flavoring agent and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The aldehyde groups can form Schiff bases with amino groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, a well-known flavoring agent.
Syringaldehyde: 4-hydroxy-3,5-dimethoxybenzaldehyde, another vanillin derivative.
Dehydrodivanillin: A compound with a similar structure but different functional groups.
Uniqueness
4,4’-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its biphenyl core with multiple functional groups, allowing for diverse chemical reactions and applications. Its structural complexity and reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(2-formyl-4-hydroxy-5-methoxyphenyl)-5-hydroxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-15-5-11(9(7-17)3-13(15)19)12-6-16(22-2)14(20)4-10(12)8-18/h3-8,19-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDXOAYVDNKAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2C=O)O)OC)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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